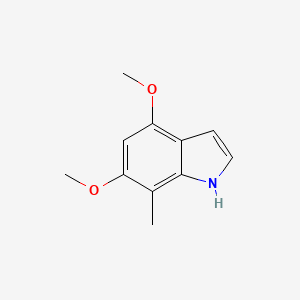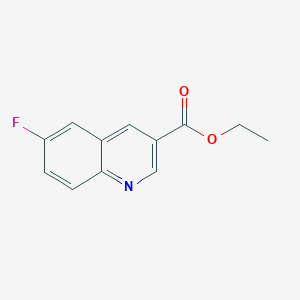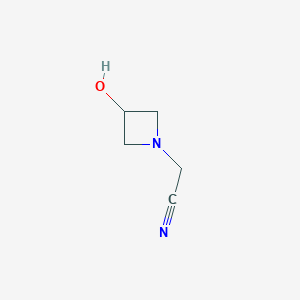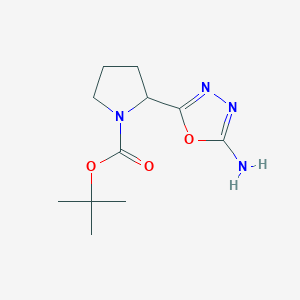
Ethyl 5-bromo-3-((ethoxycarbonyl)amino)benzofuran-2-carboxylate
Vue d'ensemble
Description
Ethyl 5-bromo-3-((ethoxycarbonyl)amino)benzofuran-2-carboxylate is a chemical compound with the molecular formula C14H14BrNO5 . It is used as a synthetic intermediate in the preparation of various other compounds .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a topic of interest in recent years. For instance, the benzofuran ring can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the use of proton quantum tunneling, which results in fewer side reactions and high yield .Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .Chemical Reactions Analysis
Benzofuran compounds, including this compound, are known to participate in various chemical reactions. These compounds have been used as synthetic intermediates in the preparation of other compounds, such as indolebutylpiperazines, a class of dual 5-HT1A receptor agonists and serotonin reuptake inhibitors .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 356.17 g/mol. More detailed information about its properties such as melting point, boiling point, and density can be found on various chemical databases .Applications De Recherche Scientifique
Synthesis and Characterization
Ethyl 5-bromo-3-((ethoxycarbonyl)amino)benzofuran-2-carboxylate and its derivatives have been extensively studied for their synthesis and structural characterization. For instance, the compound has been utilized in the synthesis of pharmacologically active benzo[b]thiophen derivatives, showcasing its versatility in producing compounds with potential biological activities (Chapman et al., 1971). Similarly, its role in forming benzofuran aryl ureas and carbamates highlights its utility in generating biologically significant molecules (Kumari et al., 2019).
Biological Activities
The compound has shown promise in contributing to the synthesis of new benzofuran derivatives with potential anti-HIV activities. This is evident from the synthesis of ethyl 3-[(alkylamino)methyl]-6-methoxy-1-benzofuran-2-carboxylates, which were tested for their in vitro anti-HIV activities (Mubarak et al., 2007). Additionally, the synthesis of substituted 1-benzofurans and 1-benzothiophenes from the compound has been explored for their analgesic activity, underscoring the compound's relevance in medicinal chemistry (Rádl et al., 2000).
Chemical Transformations
The chemical transformations involving this compound have been pivotal in synthesizing novel compounds. For example, its conversion to methylenedioxy-bearing quinoline-3-carboxylic acid derivatives via a one-pot reaction demonstrates its applicability in creating complex molecules with potential applications in various fields, including material science and drug development (Gao et al., 2011).
Antimicrobial and Pharmacological Screening
Further, the compound's derivatives have been synthesized and screened for antimicrobial and pharmacological activities, indicating its utility in discovering new therapeutic agents. This includes the synthesis of new benzofuran analogues from 5-bromosalicylaldehyde, which were evaluated for their antimicrobial properties (Parameshwarappa et al., 2008).
Mécanisme D'action
Target of Action
Benzofuran compounds, which this compound is a derivative of, are known to have a broad range of biological activities . They are often found in drugs and natural products, indicating their potential interaction with various biological targets .
Mode of Action
It’s worth noting that benzofuran derivatives are known to exhibit a variety of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities
Biochemical Pathways
Benzofuran derivatives are known to interact with various biochemical pathways due to their diverse biological activities
Pharmacokinetics
The compound’s molecular weight is 35617 g/mol , which is within the range generally favorable for good bioavailability
Result of Action
Given the known biological activities of benzofuran derivatives, it can be inferred that this compound may have significant effects at the molecular and cellular level .
Orientations Futures
Benzofuran compounds, including Ethyl 5-bromo-3-((ethoxycarbonyl)amino)benzofuran-2-carboxylate, have attracted considerable attention due to their biological activities and potential applications in drug discovery . Future research in this area may focus on the development of new synthesis methods, the exploration of their biological activities, and the design of new drugs based on the benzofuran scaffold .
Analyse Biochimique
Biochemical Properties
Ethyl 5-bromo-3-((ethoxycarbonyl)amino)benzofuran-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves the binding of the compound to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of specific genes involved in cell growth and differentiation. Additionally, the compound can impact cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolic intermediates .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific proteins and enzymes, leading to changes in their structure and function. For instance, it may inhibit enzyme activity by occupying the enzyme’s active site, preventing substrate binding and subsequent catalytic reactions. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time when exposed to light, heat, or certain chemical environments. Long-term exposure to the compound can lead to sustained changes in cellular metabolism and gene expression, which may have implications for its use in research and therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of the compound may result in toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolic intermediates and end products. For example, it may inhibit enzymes involved in the synthesis or degradation of specific metabolites, thereby altering the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments. Additionally, binding proteins may facilitate the compound’s distribution within tissues, affecting its localization and overall bioavailability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular energy metabolism and other mitochondrial functions .
Propriétés
IUPAC Name |
ethyl 5-bromo-3-(ethoxycarbonylamino)-1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO5/c1-3-19-13(17)12-11(16-14(18)20-4-2)9-7-8(15)5-6-10(9)21-12/h5-7H,3-4H2,1-2H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSAFXNAOFAXGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)Br)NC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural basis for the proposed antitubercular activity of Ethyl 5-bromo-3-((ethoxycarbonyl)amino)benzofuran-2-carboxylate?
A1: Computational studies suggest that this compound might exert its antitubercular effect by targeting the NarL protein in Mycobacterium tuberculosis (MTB) []. NarL is a crucial transcriptional regulator involved in MTB's response to anaerobic conditions, which are common during latent tuberculosis infection []. Molecular docking simulations demonstrated that this compound could bind stably to the active site of NarL for a significant duration (over 10 ns) []. This interaction potentially disrupts NarL function, hindering MTB's adaptation to low-oxygen environments and impacting its survival during latency.
Q2: How is this compound structured at the molecular level?
A2: this compound (C14H14BrNO5) is characterized by a benzofuran core structure []. The ester group linked to this core exhibits structural disorder, indicating flexibility in its spatial arrangement []. Notably, the amide group adopts a twisted conformation relative to the benzofuran plane, with a dihedral angle of 39.69° []. This specific spatial orientation, alongside the observed intramolecular hydrogen bonding, likely contributes to the molecule's overall shape and potential interactions with biological targets.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




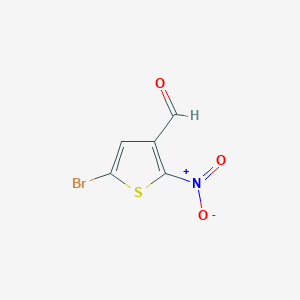
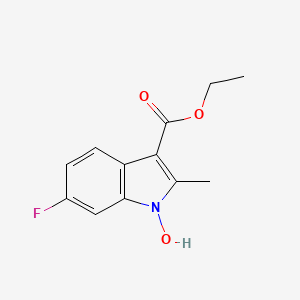

![5-[(2-Chloropyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1443267.png)
![4-{[(3-Dimethylamino-propyl)-methyl-amino]-methyl}-benzoic acid dihydrochloride](/img/structure/B1443268.png)
